2-[1-(4-Chlorophenyl)ethoxy]ethanol
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Overview
Description
2-[1-(4-Chlorophenyl)ethoxy]ethanol is an organic compound with the molecular formula C10H13ClO2 It is characterized by the presence of a chlorophenyl group attached to an ethoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenyl)ethoxy]ethanol typically involves the reaction of 4-chlorophenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Chlorophenyl)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
2-[1-(4-Chlorophenyl)ethoxy]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(4-Chlorophenyl)ethoxy]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Biological Activity
2-[1-(4-Chlorophenyl)ethoxy]ethanol, also known by its CAS number 20795-42-0, is an organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
The compound features a chlorophenyl group attached to an ethoxy group, which contributes to its unique reactivity and interaction with biological systems. The molecular formula is C10H13ClO, and it has a molecular weight of approximately 188.67 g/mol.
Property | Value |
---|---|
Molecular Formula | C10H13ClO |
Molecular Weight | 188.67 g/mol |
CAS Number | 20795-42-0 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of chlorophenyl compounds can inhibit the growth of various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for these compounds often fall below 0.1 mg/mL, indicating potent activity against pathogens.
Anticancer Activity
Several studies have explored the anticancer potential of chlorophenyl derivatives. For example, compounds with similar structures have been tested against various cancer cell lines, such as MCF7 (breast cancer) and HEPG2 (liver cancer). A notable study reported IC50 values in the low micromolar range, suggesting that these compounds can effectively inhibit cancer cell proliferation.
Table: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | MCF7 | 1.18 |
2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | HEPG2 | 0.96 |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed in various biological assays.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of ethoxy derivatives against a panel of bacterial strains. The study utilized standard microbiological techniques to determine MIC and minimum bactericidal concentration (MBC). Results indicated that certain derivatives exhibited strong antimicrobial properties comparable to established antibiotics.
Research on Anticancer Properties
In another significant study, researchers synthesized a series of chlorophenyl derivatives and evaluated their anticancer activities using MTT assays across multiple cancer cell lines. The findings demonstrated promising results with several compounds showing lower IC50 values than conventional chemotherapeutic agents.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-8(13-7-6-12)9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBYVMRNCFGRQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540214 |
Source
|
Record name | 2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20795-42-0 |
Source
|
Record name | 2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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